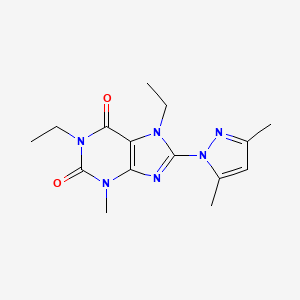
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine, also known as 6-MeO-AP, is a psychoactive substance that belongs to the class of phenethylamine. This compound is a derivative of 2C-T-7, which has been used as a recreational drug due to its hallucinogenic properties. However,
Mecanismo De Acción
The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a crucial role in modulating the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and emotions. The activation of this receptor can lead to the induction of hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine are still being studied. However, it is known to have a potent hallucinogenic effect, which can lead to altered perception, changes in mood, and cognitive effects. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its action on the serotonin receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine in lab experiments are its potent hallucinogenic effect, which can be used to study altered perception and cognitive effects. Its action on the serotonin receptors also makes it a potential candidate for studying the mechanism of action of antidepressants and anxiolytics. However, the limitations of using this compound are its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
Future research on (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine can focus on its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies can also be conducted to understand the long-term effects of this compound and its potential for abuse. Additionally, research can focus on developing new compounds that are more selective in their action on the serotonin receptors, which can lead to the development of more effective antidepressants and anxiolytics.
Métodos De Síntesis
The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 6-methoxypyridine-2-carbaldehyde with (R)-1-amino-2-propanol in the presence of a reducing agent. The product is then purified using chromatography techniques to obtain the desired compound.
Aplicaciones Científicas De Investigación
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies have shown that this compound acts as a serotonin receptor agonist, which can lead to the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are known to play a crucial role in regulating mood and emotions.
Propiedades
IUPAC Name |
(2R)-2-(6-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)


![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)


![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)


![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)